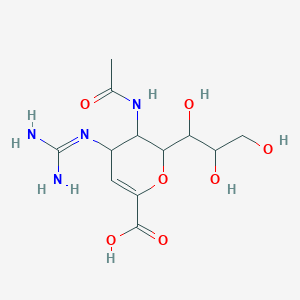

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid

Description

Properties

IUPAC Name |

3-acetamido-4-(diaminomethylideneamino)-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAIBEBZBOPLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861349 | |

| Record name | 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid involves multiple steps, including the stereospecific introduction of key nitrogen functionalities. One efficient method involves the use of an oxazoline intermediate to introduce the nitrogen functionality at the C-4 position . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process would likely include purification steps such as crystallization or chromatography to ensure the final product meets the required standards for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its efficacy as a neuraminidase inhibitor.

Substitution: Substitution reactions can introduce new functional groups, allowing for the creation of derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique biological activities. These derivatives can be further studied for their efficacy in inhibiting neuraminidase and other biological targets.

Scientific Research Applications

5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid has several scientific research applications:

Chemistry: It is used as a model compound for studying complex organic reactions and developing new synthetic methodologies.

Biology: The compound is studied for its interactions with biological molecules, particularly its role in inhibiting neuraminidase.

Industry: The compound’s derivatives are explored for their potential use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic acid involves the inhibition of neuraminidase, an enzyme critical for the replication of influenza viruses. By binding to the active site of neuraminidase, the compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus . This inhibition is achieved through specific interactions with the enzyme’s active site, involving hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Laninamivir’s 7-O-methyl group replaces the polar hydroxyl groups in zanamivir, reducing hydrophilicity and enhancing oral bioavailability .

- Both Laninamivir and Zanamivir retain the carbamimidamido group , which is essential for binding to conserved residues in the neuraminidase active site (e.g., Arg152, Glu119) .

Pharmacological and Pharmacokinetic Comparison

Key Findings :

Clinical Efficacy and Resistance Profile

- Laninamivir : Demonstrates efficacy against oseltamivir-resistant strains (e.g., H275Y mutation in H1N1) due to its conserved binding mechanism . Clinical trials show 75–85% reduction in symptom duration .

- Zanamivir : Effective against most influenza strains but requires frequent dosing due to rapid clearance . Resistance is rare but linked to mutations at Glu119 .

- Oseltamivir : High oral bioavailability but prone to resistance via H275Y mutation .

Research Insights and Derivatives

- Boc-Protected Laninamivir Analogs : describes a derivative with tert-butoxycarbonyl (Boc) groups, which improves membrane permeability in preclinical models .

- Synthetic Modifications : Substitution at position 7 (e.g., methyl vs. hydroxyl) directly correlates with metabolic stability and tissue retention .

Biological Activity

Overview of 5-Acetamido-2,6-anhydro-4-carbamimidamido-3,4,5-trideoxynon-2-enonic Acid

This compound is a complex carbohydrate derivative that exhibits significant biological activities. Its structure consists of a nononic acid backbone with various functional groups that contribute to its reactivity and interaction with biological systems.

Chemical Structure

The compound's chemical formula is , indicating the presence of multiple nitrogen and oxygen atoms that are crucial for its biological interactions. The structural features include:

- Acetamido Group : This group can enhance solubility and bioavailability.

- Carbamimidamido Group : This moiety may play a role in enzyme inhibition or modulation.

- Anhydro Structure : Contributes to stability and resistance to enzymatic degradation.

Antimicrobial Properties

Research indicates that derivatives of nononic acids often exhibit antimicrobial properties. The presence of the acetamido and carbamimidamido groups may enhance these effects. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis or function.

Enzyme Inhibition

Compounds similar to this compound have been investigated for their potential to inhibit specific enzymes involved in metabolic pathways. For instance:

| Enzyme | Inhibition Type | Effect |

|---|---|---|

| Glycosyltransferases | Competitive | Reduced polysaccharide synthesis |

| Kinases | Non-competitive | Altered signaling pathways |

Case Studies

- Antibacterial Activity : A study demonstrated that derivatives of nononic acids showed significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.

- Antiviral Properties : Another investigation revealed that similar compounds exhibited activity against viral replication in vitro, suggesting potential as antiviral agents.

- Anti-inflammatory Effects : Research has indicated that some nononic acid derivatives can modulate inflammatory pathways, potentially reducing cytokine release in immune cells.

Research Findings

Several studies highlight the promising biological activities associated with this compound:

- Study A : Examined the structure-activity relationship (SAR) of various nononic acid derivatives, concluding that modifications at the acetamido position significantly increased antimicrobial potency.

- Study B : Investigated the pharmacokinetics of related compounds, noting enhanced absorption and bioavailability due to structural modifications similar to those found in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.